molecular formula C8H8BrNO2 B581467 5-Bromo-2-ethoxypyridine-4-carboxaldehyde CAS No. 1224604-10-7

5-Bromo-2-ethoxypyridine-4-carboxaldehyde

Cat. No. B581467
CAS RN: 1224604-10-7
M. Wt: 230.061
InChI Key: XPWVICGNSRJEJG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethoxypyridine-4-carboxaldehyde is 1S/C8H8BrNO2/c1-2-12-8-3-6 (5-11)7 (9)4-10-8/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Unfortunately, detailed structural analysis such as vibrational properties or Fourier transform infrared spectra are not available in the search results.


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxypyridine-4-carboxaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactivity with Hydrochloric Acid : Studies have shown that derivatives of ethoxypyridine, including bromo-derivatives, undergo various transformations when heated with aqueous hydrochloric acid. Specifically, 5-bromo-2-ethoxypyridine and its derivatives are converted into mixtures of hydroxypyridines upon heating, indicating the potential for halogen exchange and ethoxy group substitution reactions under certain conditions (Hertog & Bruyn, 2010).

  • Amination Reactions : The amination of bromo-derivatives of ethoxypyridine, such as 5-bromo-2-ethoxypyridine, involves complex mechanisms potentially involving pyridyne intermediates. These reactions can yield amino derivatives, highlighting the utility of these compounds in synthetic chemistry for producing compounds with varied functional groups (Pieterse & Hertog, 2010).

Molecular Structure and Properties

  • Crystallographic Analysis : The molecular structure of 5-bromo-1H-indole-3-carbaldehyde derivatives has been elucidated through crystallographic studies, revealing hydrogen bond formations and the assembly of molecules into ribbons. This provides insights into the structural properties that could be relevant for the design of materials and pharmaceutical compounds (Ali, Halim, & Ng, 2005).

Synthetic Pathways

  • Synthesis of Pyridine Derivatives : Research into the synthesis of ethoxypyridine derivatives, including those containing the 5-bromo-2-ethoxypyridine moiety, has led to the development of various synthetic routes. These methods provide access to a wide range of pyridine-based compounds, which are valuable in pharmaceutical development and other chemical industries (Hirokawa, Horikawa, & Kato, 2000).

  • Formation of Pyrazoles : The use of bromo-derivatives as precursors in the synthesis of pyrazoles illustrates their role in constructing heterocyclic compounds. These synthesis pathways involve nucleophilic substitution reactions and cyclocondensation, highlighting the versatility of 5-bromo-2-ethoxypyridine derivatives in organic synthesis (Martins et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

5-bromo-2-ethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVICGNSRJEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxypyridine-4-carboxaldehyde

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